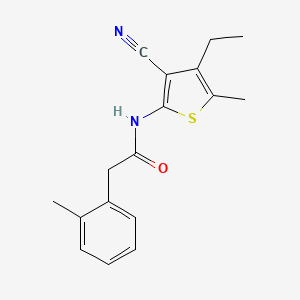![molecular formula C12H11ClN2O B5309996 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole, also known as Clomazone, is a herbicide used in agriculture to control the growth of weeds. It is a member of the pyrazole family and is widely used due to its effectiveness in controlling a broad range of weed species. In
Wirkmechanismus
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the destruction of chlorophyll and ultimately the death of the plant. 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is a selective herbicide, meaning it only affects certain plant species and does not harm others.
Biochemical and Physiological Effects
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been found to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole is widely used in lab experiments due to its effectiveness in controlling weed growth. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, it can have a negative impact on the environment if not used properly.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole. One area of focus could be on improving the selectivity of the herbicide to reduce its impact on non-target plant species. Another area of focus could be on developing more environmentally friendly formulations of the herbicide that reduce the risk of contamination of water sources. Additionally, further research could be conducted on the impact of 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole on soil health and microbial communities.
Synthesemethoden
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide. The resulting compound is then reacted with chloroacetyl chloride to form 4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective in controlling a broad range of weed species, including annual and perennial grasses and broadleaf weeds. It has also been studied for its impact on the environment, including its potential to contaminate water sources.
Eigenschaften
IUPAC Name |
1-(4-chloropyrazol-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-2-4-10(5-3-9)6-12(16)15-8-11(13)7-14-15/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSIHUKRFQDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-5-{2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309920.png)
![2-[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5309928.png)
![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5309945.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)
![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)